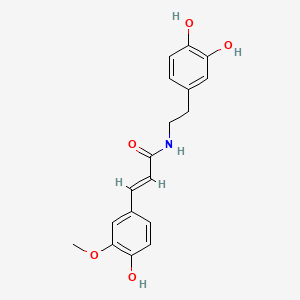

N-Feruloyl dopamine, trans-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La N-trans-Feruloyldopamine est un amide phénolique dérivé de l'acide férulique et de la dopamine. C'est un composé naturel que l'on trouve dans diverses plantes et aliments. Ce composé a suscité un intérêt considérable en raison de ses activités biologiques potentielles, notamment ses propriétés antioxydantes et d'inhibition de l'acétylcholinestérase .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La N-trans-Feruloyldopamine peut être synthétisée par réaction de l'acide férulique avec la dopamine. Le processus implique la formation d'une liaison amide entre le groupe carboxyle de l'acide férulique et le groupe amine de la dopamine. La réaction est généralement effectuée en présence d'un agent de couplage tel que le N,N'-dicyclohexylcarbodiimide (DCC) et d'un catalyseur tel que la 4-diméthylaminopyridine (DMAP) dans des conditions anhydres .

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques de la N-trans-Feruloyldopamine ne soient pas bien documentées, le processus de synthèse peut être mis à l'échelle en utilisant des techniques de synthèse organique standard. Les étapes clés comprennent la purification des matières premières, l'optimisation des conditions réactionnelles et l'isolement et la purification efficaces du produit final.

Analyse Des Réactions Chimiques

Types de réactions : La N-trans-Feruloyldopamine subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former des quinones et d'autres produits d'oxydation.

Réduction : Les réactions de réduction peuvent la convertir en ses formes réduites correspondantes.

Substitution : Elle peut participer à des réactions de substitution, en particulier celles impliquant les groupes hydroxyle phénoliques.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

Substitution : Des réactifs comme les halogénoalcanes et les chlorures d'acyle sont couramment utilisés pour les réactions de substitution.

Principaux produits :

Oxydation : Quinones et autres dérivés oxydés.

Réduction : Formes réduites de la N-trans-Feruloyldopamine.

Substitution : Divers dérivés substitués selon les réactifs utilisés.

4. Applications de la recherche scientifique

La N-trans-Feruloyldopamine a une large gamme d'applications de recherche scientifique :

5. Mécanisme d'action

La N-trans-Feruloyldopamine exerce ses effets principalement par son activité antioxydante et son inhibition de l'acétylcholinestérase. Le composé capte les radicaux libres et chélate les ions métalliques, empêchant ainsi les dommages oxydatifs. Il se lie également au site actif de l'acétylcholinestérase, inhibant son activité et améliorant potentiellement la fonction cognitive .

Composés similaires :

N-trans-Caffeoyldopamine : Un autre amide phénolique ayant des propriétés antioxydantes et d'inhibition de l'acétylcholinestérase similaires.

N-trans-p-Coumaroyldopamine : Partage des similitudes structurelles et présente des activités biologiques comparables.

Unicité : La N-trans-Feruloyldopamine est unique en raison de sa combinaison spécifique d'acide férulique et de dopamine, ce qui lui confère des propriétés antioxydantes et neuroprotectrices distinctes. Sa capacité à inhiber l'acétylcholinestérase plus efficacement que certains de ses analogues en fait un composé intéressant pour la recherche sur les maladies neurodégénératives .

Applications De Recherche Scientifique

N-trans-Feruloyldopamine has a wide range of scientific research applications:

Mécanisme D'action

N-trans-Feruloyldopamine exerts its effects primarily through its antioxidant activity and inhibition of acetylcholinesterase. The compound scavenges free radicals and chelates metal ions, thereby preventing oxidative damage. It also binds to the active site of acetylcholinesterase, inhibiting its activity and potentially improving cognitive function .

Comparaison Avec Des Composés Similaires

N-trans-Caffeoyldopamine: Another phenolic amide with similar antioxidant and acetylcholinesterase inhibition properties.

N-trans-p-Coumaroyldopamine: Shares structural similarities and exhibits comparable biological activities.

Uniqueness: N-trans-Feruloyldopamine is unique due to its specific combination of ferulic acid and dopamine, which imparts distinct antioxidant and neuroprotective properties. Its ability to inhibit acetylcholinesterase more effectively than some of its analogs makes it a compound of interest in neurodegenerative disease research .

Propriétés

Numéro CAS |

142350-99-0 |

|---|---|

Formule moléculaire |

C18H19NO5 |

Poids moléculaire |

329.3 g/mol |

Nom IUPAC |

(E)-N-[2-(3,4-dihydroxyphenyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide |

InChI |

InChI=1S/C18H19NO5/c1-24-17-11-12(3-6-15(17)21)4-7-18(23)19-9-8-13-2-5-14(20)16(22)10-13/h2-7,10-11,20-22H,8-9H2,1H3,(H,19,23)/b7-4+ |

Clé InChI |

ZRLYUFOWFPPSTD-QPJJXVBHSA-N |

SMILES |

COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CC(=C(C=C2)O)O)O |

SMILES isomérique |

COC1=C(C=CC(=C1)/C=C/C(=O)NCCC2=CC(=C(C=C2)O)O)O |

SMILES canonique |

COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CC(=C(C=C2)O)O)O |

Key on ui other cas no. |

142350-99-0 |

Synonymes |

feruloyldopamine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methylnaltrexone [VANDF]](/img/structure/B1257599.png)

![1-[2-[2-[35-[Hydroxy(phenyl)methyl]-28-(methoxymethyl)-21-methyl-18-[2-(methylamino)-2-oxoethyl]-16,23,30,33-tetraoxo-25-propan-2-yl-3,13,20,27,37-pentathia-7,17,24,31,34,39,40,41,42,43-decazaheptacyclo[34.2.1.12,5.112,15.119,22.126,29.06,11]tritetraconta-1(38),2(43),4,6(11),7,9,12(42),14,19(41),21,26(40),28,36(39)-tridecaen-8-yl]-1,3-thiazol-4-yl]-4,5-dihydro-1,3-oxazole-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1257600.png)

![N-(3-amino-3-oxoprop-1-en-2-yl)-2-[(21E)-9,52-dihydroxy-30-[4-hydroxy-4,6-dimethyl-5-(methylamino)oxan-2-yl]oxy-18-(1-hydroxyethyl)-21-(1-methoxyethylidene)-16,19,26,31,42,46-hexaoxo-32,43,54-trioxa-3,13,23,49-tetrathia-7,17,20,27,45,51,52,55,56,57-decazadecacyclo[26.16.6.229,40.12,5.112,15.122,25.138,41.147,50.06,11.034,39]heptapentaconta-2(57),4,6,8,10,12(56),14,22(55),24,34(39),35,37,40,47,50-pentadecaen-8-yl]-1,3-thiazole-4-carboxamide](/img/structure/B1257601.png)

![Pyrazolo[1,5-c]quinazoline](/img/structure/B1257617.png)

![8-Azabicyclo[3.2.1]octane-2-carboxylicacid, 3-(4-chlorophenyl)-8-methyl-, methyl ester, (1R,2S,3S,5S)-](/img/structure/B1257620.png)

![(8R,9S,10S,13R,14S,17R)-17-[(2R)-7-hydroxy-6-(hydroxymethyl)heptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B1257622.png)